molecular formula C8H8ClNO2S B11887669 Methyl 2-((4-chloropyridin-2-yl)thio)acetate CAS No. 1346809-16-2

Methyl 2-((4-chloropyridin-2-yl)thio)acetate

Cat. No.: B11887669
CAS No.: 1346809-16-2
M. Wt: 217.67 g/mol
InChI Key: WIBMMZXESPNIDC-UHFFFAOYSA-N
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Description

Methyl 2-((4-chloropyridin-2-yl)thio)acetate is an organic compound with the molecular formula C8H8ClNO2S. It is a derivative of pyridine, characterized by the presence of a chloropyridinyl group attached to a thioacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-chloropyridin-2-yl)thio)acetate typically involves the reaction of 4-chloropyridine-2-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-chloropyridin-2-yl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-((4-chloropyridin-2-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((4-chloropyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((4-bromopyridin-2-yl)thio)acetate
  • Methyl 2-((4-fluoropyridin-2-yl)thio)acetate
  • Methyl 2-((4-methylpyridin-2-yl)thio)acetate

Uniqueness

Methyl 2-((4-chloropyridin-2-yl)thio)acetate is unique due to the presence of the chloropyridinyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

1346809-16-2

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.67 g/mol

IUPAC Name

methyl 2-(4-chloropyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C8H8ClNO2S/c1-12-8(11)5-13-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3

InChI Key

WIBMMZXESPNIDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC=CC(=C1)Cl

Origin of Product

United States

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